molecular formula C20H13N B1211386 6-Aminobenzo(a)pyrene CAS No. 7428-83-3

6-Aminobenzo(a)pyrene

Cat. No. B1211386
CAS RN: 7428-83-3
M. Wt: 267.3 g/mol
InChI Key: CZURZERLMHKKGV-UHFFFAOYSA-N
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Description

6-Aminobenzo(a)pyrene is a chemical compound with the molecular formula C20H13N and a molecular weight of 267.32 . It is one of the benzopyrenes, formed by a benzene ring fused to pyrene .


Synthesis Analysis

The synthesis of substituted pyrenes, such as 6-Aminobenzo(a)pyrene, has been reported from the pyrene-chromium tricarbonyl (CTC) complex in relatively high yields . The complexes can be made from native pyrene by reacting with (NH3)3Cr(CO)3 and BF3·Et2O .


Molecular Structure Analysis

The molecular structure of 6-Aminobenzo(a)pyrene consists of a benzene ring fused to pyrene, with an amino group attached . This structure gives it unique chemical properties and reactivity.


Chemical Reactions Analysis

Benzo(a)pyrene, a related compound, has been shown to undergo various chemical reactions. For example, it can react with oxygen in its singlet excited state, resulting in fluorescence quenching . It can also interact with DNA, potentially leading to mutations and cancer .


Physical And Chemical Properties Analysis

6-Aminobenzo(a)pyrene has a melting point of 238-240 °C (decomposition), a predicted boiling point of 524.6±19.0 °C, and a predicted density of 1.347±0.06 g/cm3 . Its pKa is predicted to be 4.32±0.30 .

Scientific Research Applications

Environmental Pollutant Metabolism 6-Aminobenzo(a)pyrene, a metabolite of environmental pollutants like 6-nitrobenzo[a]pyrene, is of interest due to its formation through human intestinal microflora. This conversion process, involving nitroreduction, raises concerns about the potential health hazards from environmental nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). The two-electron reduction product, 6-nitrosobenzo[a]pyrene, has shown strong direct-acting mutagenicity, indicating a possible pathway of environmental pollutant activation in humans and the associated health risks (Fu, Cerniglia, Richardson, & Heflich, 1988).

DNA Adduct Formation 6-Aminobenzo(a)pyrene plays a role in the formation of DNA adducts. Studies on compounds like 3-nitrobenzo[a]pyrene (3-nitro-B[a]P) have shown that their reaction with DNA can lead to the formation of specific adducts such as 6-(deoxyguanosin-N2-yl)-3-amino-benzo[a]pyrene. This indicates that mammalian nitroreductase can metabolize certain nitro-PAHs to activated derivatives that react with DNA, creating novel adducts distant from the site of N-hydroxylation (Herreno-saenz, Evans, Abian, & Fu, 1993).

Mutagenicity of Aromatic Amines The mutagenic properties of 6-aminobenzo[a]pyrene and other aminobenzo[a]pyrenes have been studied in comparison with benzo[a]pyrene (BP) and 2-aminofluorene (AF). In the presence of an S9 activating system, these compounds displayed varying degrees of mutagenicity, suggesting that arylamines derived from carcinogenic polycyclic aromatic hydrocarbons are activated to potent mutagens through S9-mediated metabolism, primarily involving N-oxidation (Fu, Heflich, Casciano, Huang, Trie, Kadlubar, & Beland, 1982).

Metabolic Activation via Ring Oxidation Research has shown that the metabolism of 6-nitrobenzo[a]pyrene by rat liver microsomes leads to the formation of various hydroxylated metabolites, including 6-aminobenzo[a]pyrene. These metabolites were found to be more mutagenic than 6-nitrobenzo[a]pyrene itself in a Salmonella typhimurium/microsome reversion assay. This suggests that ring hydroxylation is a key process in the metabolic activation of nitro-PAHs like 6-nitrobenzo[a]pyrene (Fu, Chou, Yang, Beland, Kadlubar, Casciano, Heflich, & Evans, 1982).

Future Directions

Research on the degradation of Benzo(a)pyrene, a related compound, by microorganisms suggests potential future directions for the study of 6-Aminobenzo(a)pyrene . Understanding the bio-toxicity and degradation mechanism of these compounds is crucial for environmental protection .

properties

IUPAC Name

benzo[b]pyren-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZURZERLMHKKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2N)C=CC5=CC=CC(=C54)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225297
Record name 6-Aminobenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminobenzo(a)pyrene

CAS RN

7428-83-3
Record name 6-Aminobenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007428833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Aminobenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
PP Fu, RH Heflich, DA Casciano, AY Huang… - Mutation Research …, 1982 - Elsevier
The mutagenicities of 6-aminobenzo[α]pyrene (6-NH 2 -BP), 4-, 11- and 12-NH 2 -BP, and two N,N-diacetyl derivatives (4- and 12-N(Ac) 2 -BP) were compared to that of the parent …
Number of citations: 21 www.sciencedirect.com
MK Lakshman, FN Ngassa, S Bae… - The Journal of …, 2003 - ACS Publications
Single-electron oxidation of the carcinogenic hydrocarbon benzo[a]pyrene (BaP) is thought to result in a radical cation intermediate and this species has been proposed to cause …
Number of citations: 24 pubs.acs.org
M Wilk, W Girke - JNCI: Journal of the National Cancer Institute, 1972 - academic.oup.com
Adsorbed aromatic compounds were relatively easily oxidized. As active intermediates, radical cations occurred which, in carcinogenic compounds, preferred electrephilic substitutions …
Number of citations: 49 academic.oup.com
PP Fu, CE Cerniglia, KE Richardson… - Mutation Research Letters, 1988 - Elsevier
6-Nitrobenzo[a]pyrene, an environmental pollutant, was metabolized by human intestinal microflora to 6-nitrosobenzo[a]pyrene and 6-aminobenzo[a]pyrene. The two-electron reduction …
Number of citations: 30 www.sciencedirect.com
C Raha, D Williamson, P Thakran, D Cassada… - … of Chromatography A, 1988 - Elsevier
6-Nitrobenzo[ a ]pyrene (6-NBaP) occurs in the environment, is mutagenic in the Ames assay in the presene of added S9 and is carcinogenic to male but not female mouse liver when …
Number of citations: 4 www.sciencedirect.com
CE Cerniglia, PC Howard, PP Fu, W Franklin - … and Biophysical Research …, 1984 - Elsevier
Anaerobic bacterial suspensions from human and rat feces and intestinal contents, and pure cultures of anaerobic bacteria metabolized 1-nitropyrene and 6-nitrobenzo[a]pyrene to 1-…
Number of citations: 63 www.sciencedirect.com
FF Kadlubar, PP Fu, H Jung, AU Shaikh… - Environmental health …, 1990 - ehp.niehs.nih.gov
The N-oxidation of carcinogenic arylamines to form N-hydroxy arylamines has long been regarded as a necessary metabolic step for conversion to proximate carcinogenic derivatives. …
Number of citations: 43 ehp.niehs.nih.gov
M Wilk, W Girke - 1972 - arch.neicon.ru
SummaryAdsorbed aromatic compounds were relatively easily oxidized. As active intermediates, radical cations occurred which, in carcinogenic compounds, preferred electrephilic …
Number of citations: 0 arch.neicon.ru
PTJ Scheepers, PHS Fijneman… - Fresenius' journal of …, 1995 - Springer
An immunochemical assay was developed for the detection of metabolites excreted in urine as a result of occupational exposure to PAHs and nitro-PAHs. These metabolites were …
Number of citations: 30 link.springer.com
MA Butler, FA Beland, KB Delclos, PP Fu… - … OF THE AMERICAN …, 1988 - hero.epa.gov
… RRM ABSTRACT RAT MICROSOME DNA BINDING 1 AMINOPYRENE 1 AMINO-6-NITROPYRENE 1 AMINO-8-NITROPYRENE 6 AMINOCHRYSENE 6 AMINOBENZO-A-PYRENE 7 …
Number of citations: 0 hero.epa.gov

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